molecular formula C21H19Cl2N3O3 B2726062 N-(3,4-dichlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941903-45-3

N-(3,4-dichlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No.: B2726062
CAS No.: 941903-45-3
M. Wt: 432.3
InChI Key: KXFBJSXSRVQNNV-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a morpholinoquinoline moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Preparation of 2-morpholinoquinoline: This can be achieved through the cyclization of appropriate aniline derivatives with ethyl acetoacetate under acidic conditions.

    Formation of the acetamide linkage: The 2-morpholinoquinoline is then reacted with chloroacetyl chloride to form the corresponding chloroacetamide.

    Substitution reaction: Finally, the chloroacetamide is reacted with 3,4-dichloroaniline under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-2-((2-piperidinylquinolin-8-yl)oxy)acetamide
  • N-(3,4-dichlorophenyl)-2-((2-pyrrolidinylquinolin-8-yl)oxy)acetamide

Uniqueness

N-(3,4-dichlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is unique due to the presence of the morpholino group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, stability, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O3/c22-16-6-5-15(12-17(16)23)24-20(27)13-29-18-3-1-2-14-4-7-19(25-21(14)18)26-8-10-28-11-9-26/h1-7,12H,8-11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFBJSXSRVQNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=C(C=C4)Cl)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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